molecular formula C10H13BCl2O3 B2862284 2,3-Dichloro-4-isobutoxyphenylboronic acid CAS No. 2096329-79-0

2,3-Dichloro-4-isobutoxyphenylboronic acid

Cat. No.: B2862284
CAS No.: 2096329-79-0
M. Wt: 262.92
InChI Key: DPYMREBBALMFOP-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-isobutoxyphenylboronic acid (CAS 2096329-79-0) is an organoborane compound with the molecular formula C10H13BCl2O3 and a molecular weight of 262.93 g/mol . This boronic acid is a valuable building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura coupling, a palladium-catalyzed reaction that enables the formation of carbon-carbon bonds between boronic acids and organic halides . This reaction is a cornerstone in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and organic materials. The compound features two chlorine substituents and an isobutoxy group on the phenyl ring, which influence its electronic properties and steric profile, making it a versatile intermediate for constructing sterically hindered and electronically diverse molecules. The product must be stored under an inert atmosphere at 2-8°C to maintain stability . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[2,3-dichloro-4-(2-methylpropoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BCl2O3/c1-6(2)5-16-8-4-3-7(11(14)15)9(12)10(8)13/h3-4,6,14-15H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMREBBALMFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC(C)C)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Arylboronic Acid Chemistry and Reactivity

Arylboronic acids are organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their stability, low toxicity, and ease of handling have made them highly attractive reagents in organic chemistry. cymitquimica.com The reactivity of arylboronic acids is primarily centered around the boron atom, which acts as a Lewis acid, and its ability to undergo transmetalation with various transition metal catalysts, most notably palladium. rsc.org

The Suzuki-Miyaura cross-coupling reaction stands as the most prominent application of arylboronic acids, facilitating the formation of carbon-carbon bonds between aryl, vinyl, or alkyl halides and the arylboronic acid. organic-chemistry.orgresearchgate.net This reaction proceeds through a catalytic cycle involving the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. organic-chemistry.orgresearchgate.net The general utility of this reaction is vast, enabling the synthesis of complex biaryl and polyaryl structures that are prevalent in many biologically active molecules and functional materials. rsc.org

Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds (C-N, C-O, C-S), and additions to imines and carbonyls. Their ability to form reversible covalent complexes with diols is another key feature, which has been exploited in the development of sensors and stimuli-responsive materials. rsc.org

Significance of Halogenated Arylboronic Acids in Modern Synthetic Strategies

The introduction of halogen atoms onto the aromatic ring of arylboronic acids significantly enhances their synthetic utility. Halogenated arylboronic acids serve as versatile building blocks, allowing for sequential and site-selective cross-coupling reactions. namiki-s.co.jp The differential reactivity of various carbon-halogen bonds (C-I > C-Br > C-Cl) and the carbon-boron bond allows for a stepwise functionalization of the aromatic scaffold.

For instance, a bromo- or iodo-substituted arylboronic acid can first undergo a Suzuki-Miyaura coupling at the boronic acid position, leaving the halogen intact for a subsequent cross-coupling reaction. This orthogonal reactivity is invaluable for the construction of complex, unsymmetrical poly-substituted aromatic compounds. Furthermore, the presence of halogens can influence the electronic properties of the arylboronic acid, thereby modulating its reactivity in coupling reactions. The electron-withdrawing nature of halogens can impact the rate of transmetalation and other steps in the catalytic cycle. The strategic placement of halogens on the aryl ring is a powerful tool for directing the synthesis of intricate molecular architectures.

Contextualization of the 2,3 Dichloro 4 Isobutoxyphenyl Scaffold in Medicinal and Materials Chemistry

Established Synthetic Pathways for Arylboronic Acid Formation

The preparation of arylboronic acids can be broadly categorized into two primary strategies: the direct borylation of aromatic C-H bonds and the borylation of pre-functionalized aromatic rings using organometallic intermediates.

Direct C-H borylation has emerged as a powerful and atom-economical method for synthesizing arylboronic acids, avoiding the need for pre-installed functional groups like halides. nih.govorganic-chemistry.org These reactions typically employ transition-metal catalysts, most notably those based on iridium and palladium, to activate otherwise inert C-H bonds.

Iridium-catalyzed borylations often utilize bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. organic-chemistry.orgacs.org The selectivity of these reactions is primarily governed by steric effects, with the boryl group being introduced at the least hindered position on the aromatic ring. acs.org For phenol (B47542) derivatives, strategies have been developed for regioselective ortho-borylation by employing directing groups that coordinate to the metal center, guiding the C-H activation to a specific site. acs.orgnih.govrsc.org Similarly, meta-selective C-H borylation of phenols has been achieved through the design of specialized ligands or the use of additives like pivalic acid. rsc.orgnih.gov A one-pot synthesis can be achieved where the iridium-catalyzed borylation is followed by in-situ hydrolysis or conversion to an aryl trifluoroborate. organic-chemistry.orgacs.org

Palladium-catalyzed methods are also widely used, particularly for the borylation of aryl halides and triflates in what is known as the Miyaura borylation reaction. rsc.orgorganic-chemistry.org More recent advancements have enabled the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron, offering a simplified and efficient route that tolerates a wide range of functional groups. researchgate.netorganic-chemistry.orgnih.gov

Table 1: Comparison of Direct Borylation Catalytic Systems
Catalyst SystemBoron SourceTypical SubstrateKey FeaturesReferences
Iridium Complexes (e.g., [Ir(OMe)(cod)]₂)Bis(pinacolato)diboron (B₂pin₂)Arenes, PhenolsSterically controlled C-H activation; enables one-pot synthesis. organic-chemistry.orgnih.govacs.org
Palladium Complexes (e.g., PdCl₂(dppf))Bis(pinacolato)diboron (B₂pin₂)Aryl Halides/TriflatesHigh functional group tolerance; widely used for pre-functionalized arenes. organic-chemistry.org
Palladium Complexes (e.g., Pd(OAc)₂/X-Phos)Tetrahydroxydiboron (B₂(OH)₄)Aryl ChloridesDirect synthesis of boronic acids, avoiding organometallic reagents. organic-chemistry.orgnih.gov

The classical and still widely practiced approach to arylboronic acids involves the use of highly reactive organometallic intermediates, primarily Grignard reagents (organomagnesium) and organolithium compounds. nih.govpku.edu.cn This strategy relies on the reaction of these nucleophilic species with a boron electrophile, typically a trialkyl borate (B1201080) ester like trimethyl borate or triisopropyl borate.

The process generally involves two steps:

Formation of the Organometallic Reagent: An aryl halide (bromide or iodide) is reacted with magnesium metal to form a Grignard reagent or with an alkyllithium reagent (like n-butyllithium or sec-butyllithium) at low temperatures to generate an aryllithium species via halogen-metal exchange. nih.govgoogle.comresearchgate.net Directed ortho-lithiation is another powerful technique where a functional group on the aromatic ring directs deprotonation at an adjacent position. rsc.org

Borylation and Hydrolysis: The resulting organometallic compound is then quenched with a borate ester at cryogenic temperatures (typically below -60 °C) to form a boronate ester intermediate. google.comnih.gov Subsequent acidic hydrolysis of this intermediate yields the final arylboronic acid. clockss.org

While robust and versatile, these methods often require stringent anhydrous conditions and very low temperatures to prevent side reactions, which can present challenges for functional group tolerance and scalability. nih.govgoogle.com However, advancements such as flow chemistry have been shown to improve reaction control and safety for organolithium chemistry. organic-chemistry.org

Table 2: Overview of Organometallic Routes to Arylboronic Acids
Organometallic ReagentPrecursorBoron SourceTypical ConditionsAdvantages/DisadvantagesReferences
Grignard Reagent (ArMgX)Aryl Halide (Ar-Br, Ar-I)Trialkyl Borate (e.g., B(OMe)₃)Formation in ether; Borylation at -10 to -78 °C.Well-established; moderate functional group tolerance. google.comresearchgate.netgoogle.com
Organolithium (ArLi)Aryl Halide (Ar-Br, Ar-I) or Arene (via deprotonation)Trialkyl Borate (e.g., B(OiPr)₃)Halogen-metal exchange or deprotonation at -78 °C.Highly reactive; allows for directed lithiation but requires cryogenic temperatures and has limited functional group tolerance. nih.govnih.govbris.ac.uk

Targeted Synthesis of this compound

The synthesis of the specifically substituted compound this compound requires a multi-step approach, beginning with the construction of the core aromatic structure followed by the introduction of the boronic acid moiety at the desired position.

The key intermediate for this synthesis is 1,2-dichloro-4-isobutoxybenzene. A common and effective method to prepare such an aryl ether is the Williamson ether synthesis. This pathway would likely begin with a commercially available dichlorophenol.

A plausible route is as follows:

Starting Material Selection: The synthesis would logically start from 2,3-dichloro-4-nitrophenol (B2484704) or a related precursor.

Etherification: The phenolic hydroxyl group is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide. This nucleophile is then reacted with an isobutyl halide, such as isobutyl bromide, to form the desired isobutoxy ether linkage.

Functional Group Manipulation: If starting from a nitrophenol, the nitro group would need to be reduced to an amine and subsequently removed via diazotization and reduction (deamination) to yield 1,2-dichloro-4-isobutoxybenzene.

An alternative approach could involve the etherification of 3,4-dichlorophenol, followed by selective chlorination at the 2-position, although controlling the regioselectivity of this chlorination could be challenging. A related Friedel-Crafts reaction starting from 2,3-dichloroanisole (B143163) demonstrates the utility of substituted dichloro-aromatics as precursors. prepchem.com

With the 1,2-dichloro-4-isobutoxybenzene intermediate in hand, the final step is the introduction of the boronic acid group. Given the substitution pattern, a direct C-H borylation would likely result in a mixture of isomers. A more controlled approach would involve pre-functionalization to direct the borylation.

Method 1: Lithiation-Borylation

Directed ortho-Metalation: The isobutoxy group is an ortho-directing group for lithiation. However, the 2-position is blocked by a chlorine atom. The chlorine atoms themselves can also direct lithiation. A carefully controlled deprotonation using a strong base like n-butyllithium or lithium diisopropylamide (LDA) at -78 °C could potentially achieve lithiation at the 5-position.

Borylation: The resulting aryllithium species would then be quenched with triisopropyl borate, followed by acidic workup to yield this compound. nih.govbris.ac.uk

Method 2: Halogenation Followed by Borylation A more reliable and regioselective strategy involves introducing a halogen at the target position, which then serves as a handle for borylation.

Bromination: The 1,2-dichloro-4-isobutoxybenzene intermediate is subjected to electrophilic bromination (e.g., using Br₂ and a Lewis acid catalyst) to install a bromine atom at the 5-position, yielding 1-bromo-2,3-dichloro-4-isobutoxybenzene. The strong activating and ortho-, para-directing nature of the isobutoxy group would favor substitution at this position.

Borylation via Halogen-Metal Exchange: The aryl bromide can undergo halogen-metal exchange with n-butyllithium at -78 °C, followed by reaction with a borate ester. nih.gov

Borylation via Miyaura Coupling: Alternatively, the aryl bromide can be directly converted to the corresponding boronate ester using a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂). rsc.orgorganic-chemistry.org This method often shows excellent functional group tolerance and is highly efficient. Subsequent hydrolysis of the pinacol (B44631) ester would furnish the desired boronic acid.

Investigation of Synthetic Efficiency and Scalability Considerations

Organometallic Routes: While effective at the lab scale, strategies involving organolithium intermediates present significant scalability challenges. google.com The requirement for cryogenic temperatures (-78 °C) necessitates specialized and costly cooling equipment for large-scale reactors. Furthermore, the high reactivity of these reagents demands strict control over moisture and air, adding complexity to the process. nih.gov Grignard-based syntheses are generally more scalable than their organolithium counterparts as they can often be run at higher temperatures (e.g., -10 to 0 °C). google.com

Palladium-Catalyzed Borylation: The Miyaura borylation of a pre-brominated intermediate is often a more scalable and industrially viable option. rsc.org These reactions are typically run at milder temperatures (room temperature to ~80 °C) and are more tolerant of various functional groups, reducing the need for protecting group chemistry. organic-chemistry.orgorganic-chemistry.org The primary cost drivers are the palladium catalyst and specialized ligands, although catalyst loadings are often low. libretexts.orgorganic-chemistry.org Purification to remove residual metal catalyst from the final product is a critical consideration in pharmaceutical applications.

Design and Synthesis of Structurally Related Analogues for Research Applications

The design and synthesis of structurally related analogues of this compound are crucial for various research applications, particularly in the exploration of structure-activity relationships (SAR). researchgate.net By systematically modifying the substituents on the phenyl ring, researchers can investigate how changes in steric and electronic properties influence the molecule's biological or chemical activity. The boronic acid functional group is a key component in medicinal chemistry, often utilized as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules. researchgate.netnih.gov

The design of analogues typically involves targeted modifications at three primary locations on the parent molecule: the alkoxy group, the halogen substituents, and the position of the boronic acid moiety itself. The overarching goal is to generate a library of related compounds to systematically probe their effects in a given biological or chemical system. For instance, increasing the Lewis acidity of the boron atom by introducing electron-withdrawing groups ortho to the boronic acid can enhance binding affinity in certain biological targets. nih.gov

Synthetic Strategies for Phenylboronic Acid Analogues

The synthesis of aryl boronic acids and their derivatives can be achieved through several established methodologies. nih.gov A common and versatile approach involves the palladium-catalyzed cross-coupling reaction of an aryl halide with a diboronic acid reagent, often referred to as Miyaura borylation. nih.gov This method is favored for its mild reaction conditions and tolerance of various functional groups.

Another widely used strategy is the electrophilic trapping of arylmetal intermediates. nih.gov This process typically begins with an aryl halide, which undergoes a lithium-halogen exchange reaction with an organolithium reagent (e.g., n-butyllithium) or is converted into a Grignard reagent. The resulting highly reactive organometallic species is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired aryl boronic acid. nih.govgoogle.com

A general synthetic scheme for preparing analogues of this compound, starting from a corresponding substituted aryl bromide, is illustrated below.

Table 1: General Synthetic Scheme via Miyaura Borylation This interactive table outlines a typical synthetic route for producing phenylboronic acid analogues.

Step Reactant Reagents Product Purpose
1 Substituted Aryl Bromide Bis(pinacolato)diboron (B₂pin₂), Palladium Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) Substituted Phenylboronic Acid Pinacol Ester Installation of the boronate ester group onto the aromatic ring.

Design and Synthesis of Specific Analogues

To explore structure-activity relationships, analogues can be designed by modifying specific parts of the this compound structure.

Modification of the Alkoxy Group

The isobutoxy group can be replaced with various other alkoxy chains to assess the impact of steric bulk and chain length. The synthesis would start from 2,3-dichloro-4-bromophenol, which can be alkylated with different alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) under basic conditions to produce the required aryl bromide precursors. These precursors are then subjected to a borylation reaction.

Table 2: Analogue Design by Varying the Alkoxy Group (R) This interactive table shows potential analogues created by modifying the R-group at the C4 position.

Starting Material (Precursor) Resulting Analogue Name R-Group Purpose of Modification
1-Bromo-2,3-dichloro-4-methoxybenzene 2,3-Dichloro-4-methoxyphenylboronic acid -OCH₃ Baseline, smallest alkoxy group
1-Bromo-2,3-dichloro-4-ethoxybenzene 2,3-Dichloro-4-ethoxyphenylboronic acid -OCH₂CH₃ Increase alkyl chain length
1-Bromo-4-(benzyloxy)-2,3-dichlorobenzene 4-(Benzyloxy)-2,3-dichlorophenylboronic acid -OCH₂Ph Introduce bulky, aromatic group

Modification of the Halogen Substitution Pattern

Altering the number or position of the chlorine atoms on the phenyl ring directly influences the electronic properties of the molecule, including the acidity of the boronic acid. nih.gov The synthesis of these analogues requires different polychlorinated benzene (B151609) starting materials. For example, starting with 1-bromo-2,5-dichlorobenzene or 1-bromo-3,4-dichlorobenzene would yield regioisomers of the target compound after etherification and borylation steps.

Table 3: Analogue Design by Varying Halogen Positions This interactive table displays potential analogues with different chlorine substitution patterns.

Starting Material (Precursor) Resulting Analogue Name Structural Feature Purpose of Modification
1-Bromo-2,5-dichloro-4-isobutoxybenzene 2,5-Dichloro-4-isobutoxyphenylboronic acid Chlorine at C2 and C5 Alter electronic distribution and steric profile
1-Bromo-3,4-dichloro-6-isobutoxybenzene 3,4-Dichloro-6-isobutoxyphenylboronic acid Chlorine at C3 and C4 Shift of electronic effects relative to the boronic acid

These synthetic strategies provide a robust framework for generating a diverse library of analogues based on the this compound scaffold, enabling detailed investigation into structure-activity relationships for various research applications. researchgate.netodu.edu

Table of Compounds

Compound Name
This compound
2,3-Dichloro-4-methoxyphenylboronic acid
2,3-Dichloro-4-ethoxyphenylboronic acid
4-(Benzyloxy)-2,3-dichlorophenylboronic acid
2,3-Dichloro-4-propoxyphenylboronic acid
2,5-Dichloro-4-isobutoxyphenylboronic acid
3,4-Dichloro-6-isobutoxyphenylboronic acid
2,3,5-Trichloro-4-isobutoxyphenylboronic acid
1-Bromo-2,3-dichloro-4-methoxybenzene
1-Bromo-2,3-dichloro-4-ethoxybenzene
1-Bromo-4-(benzyloxy)-2,3-dichlorobenzene
1-Bromo-2,3-dichloro-4-propoxybenzene
1-Bromo-2,5-dichloro-4-isobutoxybenzene
1-Bromo-3,4-dichloro-6-isobutoxybenzene
1-Bromo-2,3,5-trichloro-4-isobutoxybenzene
2,3-dichloro-4-bromophenol
Bis(pinacolato)diboron
n-butyllithium
trimethyl borate
triisopropyl borate
methyl iodide
ethyl bromide
benzyl bromide
1-bromo-2,5-dichlorobenzene

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR (Proton NMR) is utilized to identify the number and types of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the isobutoxy group protons, and the acidic protons of the boronic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the oxygen of the ether linkage.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. The aromatic carbons, the carbons of the isobutoxy group, and the carbon atom bonded to boron would all resonate at characteristic chemical shifts.

¹¹B NMR (Boron-11 NMR) is specifically used to characterize the boron center of the boronic acid. The chemical shift and signal shape can confirm the trivalent nature of the boron atom and its bonding to two oxygen atoms and one carbon atom.

Interactive Data Table: Predicted NMR Spectroscopic Data

Technique Predicted Chemical Shift (δ, ppm) Assignment Multiplicity Integration
¹H NMR~7.5-7.8Aromatic CHDoublet1H
~7.0-7.2Aromatic CHDoublet1H
~8.0-9.0B(OH)₂Singlet (broad)2H
~3.8-4.0-OCH₂-Doublet2H
~2.0-2.2-CH(CH₃)₂Multiplet1H
~1.0-1.2-CH(CH₃)₂Doublet6H
¹³C NMR~155-160C-O (Aromatic)Singlet-
~135-140C-B (Aromatic)Singlet-
~130-135C-Cl (Aromatic)Singlet-
~125-130C-Cl (Aromatic)Singlet-
~115-120CH (Aromatic)Singlet-
~110-115CH (Aromatic)Singlet-
~75-80-OCH₂-Singlet-
~28-32-CH(CH₃)₂Singlet-
~18-22-CH(CH₃)₂Singlet-
¹¹B NMR~25-30B(OH)₂Singlet (broad)-

Molecular Weight Determination and Fragmentation Analysis using Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₁₀H₁₃BCl₂O₃.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), offers insights into the compound's structure. The molecule would be expected to fragment in a predictable manner upon ionization. Key fragmentation pathways would likely involve the loss of the isobutyl group, water from the boronic acid moiety, or cleavage of the ether bond. The isotopic pattern resulting from the two chlorine atoms would be a characteristic feature in the mass spectrum.

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Predicted m/z Interpretation
[M+H]⁺263.0305Molecular ion peak (protonated)
[M-H₂O+H]⁺245.0199Loss of a water molecule
[M-C₄H₉+H]⁺205.9672Loss of the isobutyl group
[M-OC₄H₉+H]⁺189.9723Cleavage of the ether bond

Vibrational Analysis and Functional Group Identification by Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy measures the vibrations of atoms in a molecule and is used to identify the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

Key expected vibrations include the O-H stretching of the boronic acid group, which typically appears as a broad band. The C-H stretching of the aromatic ring and the isobutyl group would be observed in their respective regions. The C-O stretching of the ether linkage and the B-O stretching of the boronic acid would also produce distinct signals. The presence of the C-Cl bonds would result in absorptions in the fingerprint region.

Interactive Data Table: Predicted IR Spectroscopy Data

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200-3600 (broad)O-H StretchBoronic acid (-B(OH)₂)
2850-3000C-H StretchAlkyl (isobutyl)
3000-3100C-H StretchAromatic
1600-1620C=C StretchAromatic ring
1330-1390B-O StretchBoronic acid
1200-1300C-O StretchAryl ether
600-800C-Cl StretchAryl halide

Purity Assessment and Quantitative Analysis through High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be developed to assess its purity.

This method would typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

Detection would likely be performed using a UV-Vis detector, set to a wavelength where the aromatic ring of the compound strongly absorbs light. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. This method can be validated to ensure its accuracy, precision, linearity, and sensitivity for quantitative analysis.

Applications of 2,3 Dichloro 4 Isobutoxyphenylboronic Acid in Catalysis and Organic Synthesis

Role of the Chemical Compound in Cross-Coupling Reactions

There is no available scientific literature detailing the role of 2,3-dichloro-4-isobutoxyphenylboronic acid in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions Mediated by this compound

No studies have been published on Suzuki-Miyaura cross-coupling reactions specifically mediated by this compound. Consequently, there is no data on the optimization of catalyst systems or its synthetic utility in this context.

Optimization of Catalyst Systems and Reaction Conditions

There are no research findings available that describe the optimization of catalyst systems or reaction conditions for Suzuki-Miyaura reactions involving this compound.

Synthetic Utility in Biaryl and Heteroaryl Coupling

The synthetic utility of this compound in the coupling of biaryl and heteroaryl compounds has not been reported in the scientific literature.

Exploration of Other Palladium-Catalyzed Coupling Transformations

No publications were found that explore the use of this compound in other palladium-catalyzed coupling transformations, such as Heck, Stille, or Sonogashira reactions.

Non-Palladium Catalyzed Cross-Coupling Strategies

There is no information available on the application of this compound in non-palladium catalyzed cross-coupling strategies, which might involve catalysts based on metals like copper, nickel, or iron.

Contributions to Polymer Chemistry and Advanced Materials Synthesis (e.g., conjugated polymers)

The unique substitution pattern of this compound makes it a promising monomer for the synthesis of advanced polymers, especially conjugated polymers for electronic applications. The boronic acid functional group is a key participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern polymer synthesis. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and a suitable halogenated or triflated comonomer, leading to the creation of a polymer backbone.

The dichloro substituents on the phenyl ring can significantly influence the properties of the resulting polymer. These electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This modulation of electronic properties is crucial for tuning the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isobutoxy group, being an electron-donating and solubilizing moiety, enhances the processability of the polymer in common organic solvents, a critical factor for the fabrication of thin-film devices.

Table 1: Potential Impact of Substituents on Polymer Properties

SubstituentPositionPotential Effect on Polymer Properties
Boronic Acid1Enables polymerization via Suzuki-Miyaura coupling.
Dichloro2,3Lowers HOMO/LUMO energy levels, potentially improving air stability and modifying emission/absorption spectra.
Isobutoxy4Increases solubility and processability; can influence morphology of polymer films.

Detailed research findings on polymers specifically incorporating this compound are limited. However, the principles of molecular engineering in conjugated polymers strongly support its potential. For instance, the introduction of chlorine atoms is a known strategy to create polymers with deeper HOMO levels, which can lead to higher open-circuit voltages in organic solar cells.

Development as a Synthetic Building Block for Complex Molecular Architectures

Beyond polymer science, this compound serves as a versatile building block for the synthesis of complex, non-polymeric organic molecules. The boronic acid moiety can be transformed into a variety of other functional groups, or it can be used directly in coupling reactions to introduce the substituted phenyl ring into a larger molecular framework.

In the synthesis of pharmacologically active compounds or advanced materials, the ability to precisely introduce a substituted aromatic ring is of paramount importance. The chloro and isobutoxy groups on this particular building block offer multiple points for further functionalization or can be used to fine-tune the steric and electronic properties of the target molecule. For example, the chlorine atoms can be displaced via nucleophilic aromatic substitution, or they can direct further electrophilic aromatic substitution reactions.

Table 2: Potential Synthetic Transformations and Applications

Reaction TypeReagentsResulting Structure/Application
Suzuki-Miyaura CouplingAryl Halide, Pd Catalyst, BaseBiaryl compounds, precursors to complex heterocyclic systems.
Chan-Lam CouplingAmine or Alcohol, Copper CatalystAryl-amine or aryl-ether linkages, common in pharmaceuticals.
OxidationOxidizing Agent (e.g., H₂O₂)Phenol (B47542) derivative, useful for further derivatization.
HalogenationHalogenating Agent (e.g., NBS)Introduction of additional halogen atoms for further coupling reactions.

The strategic placement of the substituents on the phenyl ring allows for the creation of intricate molecular architectures with a high degree of control. This makes this compound a valuable tool in the arsenal (B13267) of synthetic organic chemists aiming to construct novel materials and biologically active molecules. While specific examples in peer-reviewed literature are scarce, the foundational chemistry of boronic acids strongly supports its utility in these endeavors.

Structure Activity Relationship Sar and Mechanistic Investigations of 2,3 Dichloro 4 Isobutoxyphenylboronic Acid Analogues in Chemical Biology

Rational Design and Molecular Modeling of Analogues Bearing the 2,3-Dichloro-4-isobutoxyphenyl Core

The rational design of novel therapeutic agents is a cornerstone of modern drug discovery. For analogues of 2,3-dichloro-4-isobutoxyphenylboronic acid, this process would involve the strategic modification of the core structure to enhance biological activity and selectivity. Molecular modeling techniques are instrumental in this process, providing insights into the potential interactions between the designed analogues and their biological targets. chemrxiv.org

The 2,3-dichloro-4-isobutoxyphenyl core presents several opportunities for structural modification. The dichlorination pattern on the phenyl ring is crucial for establishing specific hydrophobic and electronic interactions within a target's binding pocket. The isobutoxy group at the 4-position can be varied in terms of its length, branching, and polarity to probe the steric and electronic requirements of the binding site. The boronic acid group is a key pharmacophore, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, as well as interacting with diols. nih.gov

Computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model these interactions with a high degree of accuracy. mdpi.com Such models can predict the binding affinities and conformations of newly designed analogues, thereby prioritizing the synthesis of compounds with the highest potential for biological activity. This in silico screening process can significantly accelerate the drug discovery pipeline by reducing the number of compounds that need to be synthesized and tested experimentally.

Enzymatic Activity Modulation Studies

Glutathione-S-Transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (B108866) to a wide variety of electrophilic substrates. nih.gov Overexpression of GSTs has been implicated in the development of resistance to chemotherapy in cancer cells. nih.gov Therefore, the development of GST inhibitors is a promising strategy to enhance the efficacy of existing anticancer drugs.

The inhibitory mechanism of such compounds likely involves their binding to the active site of the enzyme, thereby preventing the binding of the natural substrates. The dichlorophenyl moiety would be expected to interact with the hydrophobic H-site of the GST active site, while the acidic group could interact with the G-site, where glutathione binds. The isobutoxy group in the this compound core could further enhance binding affinity through additional hydrophobic interactions.

Inhibition of Human Glutathione S-Transferase Isoenzymes by Dichlorophenoxyacetates nih.gov
CompoundGST IsoenzymeI50 (mM)
2,4-Dichlorophenoxyacetate (B1228070)Basic0.45
2,4-DichlorophenoxyacetateNeutral0.20
2,4-DichlorophenoxyacetateAcidic0.15
2,4,5-TrichlorophenoxyacetateBasic0.15
2,4,5-TrichlorophenoxyacetateNeutral0.10
2,4,5-TrichlorophenoxyacetateAcidic0.08

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. nih.gov In the context of this compound analogues, docking studies can be employed to understand their potential interactions with enzymes like GSTs.

A typical docking simulation would involve generating a three-dimensional model of the target enzyme and then computationally placing the designed analogues into the active site. The software then calculates the binding energy for various binding poses, with lower energies indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and the formation of a reversible covalent bond between the boronic acid and a nucleophilic residue in the active site. frontiersin.org

For example, docking studies of other inhibitors with GSTs have shown that the inhibitor occupies the H-site of the enzyme, with specific residues playing a crucial role in stabilizing the ligand-protein complex. Similar studies with analogues of this compound could guide the design of more potent and selective inhibitors by identifying key structural modifications that would enhance binding affinity.

Cellular-Level Biological Activity of Designed Analogues

The evaluation of the antiproliferative activity of novel compounds against cancer cell lines is a critical step in the drug discovery process. The MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cell lines are commonly used models to assess the potential of new anticancer agents. mdpi.comnih.gov

While specific data for this compound analogues is not available, studies on other compounds with dichlorophenyl moieties have demonstrated significant antiproliferative effects. For instance, Z-1,1-dichloro-2,3-diphenylcyclopropane has been shown to have cytostatic effects against both MCF-7 and MDA-MB-231 cells. nih.gov The IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%, are used to quantify the potency of the antiproliferative effect.

Antiproliferative Activity of Z-alpha-chlorochalcone (a metabolite of Z-1,1-dichloro-2,3-diphenylcyclopropane) nih.gov
Cell LineIC50 (nM)
MCF-789
MCF-7/LY2 (resistant)0.5
MDA-MB-231170

The antiproliferative activity of designed analogues of this compound would be assessed using similar in vitro assays. Structure-activity relationship studies would then be conducted to correlate the observed biological activity with the structural modifications of the analogues.

Compounds that exhibit significant antiproliferative activity often exert their effects by modulating specific cellular pathways involved in cell growth, proliferation, and apoptosis. For example, some anticancer agents induce cell cycle arrest at specific checkpoints, preventing the cells from dividing. Others may trigger apoptosis, or programmed cell death, through either the intrinsic or extrinsic pathway.

The investigation of cellular pathway modulation by analogues of this compound would involve a variety of molecular biology techniques. For instance, flow cytometry could be used to analyze the cell cycle distribution and to detect apoptotic cells. Western blotting could be employed to measure the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, cyclin-dependent kinases) and apoptosis (e.g., caspases, Bcl-2 family proteins).

Understanding the molecular mechanism of action of these compounds at the cellular level is crucial for their further development as potential therapeutic agents. It can also provide valuable information for the rational design of new analogues with improved efficacy and reduced side effects.

Analysis of Cell Cycle Perturbations and Apoptosis Induction

The investigation into the biological activities of phenylboronic acid analogues has revealed their potential as antiproliferative agents that can induce cell cycle arrest and apoptosis in cancer cells. While direct studies on this compound are not extensively available in the public domain, the structure-activity relationships (SAR) of related substituted phenylboronic acids provide significant insights into the mechanisms by which these compounds may exert their effects.

Research on a series of phenylboronic acid derivatives has demonstrated that substitutions on the phenyl ring play a crucial role in their ability to perturb the cell cycle and trigger programmed cell death. nih.gov For instance, studies on ovarian cancer cell lines, such as A2780, have shown that certain phenylboronic acid analogues can induce cell cycle arrest, particularly in the G2/M phase. nih.gov This arrest is often a prelude to apoptosis, suggesting that these compounds interfere with mitotic processes.

A clear correlation has been observed between the induction of G2/M phase cell cycle arrest, the formation of tetraploid cell populations, and the subsequent induction of apoptosis. nih.gov This pattern is indicative of a mode of action associated with mitotic catastrophe, a form of cell death that results from aberrant mitosis. nih.gov The presence of aneuploid and tetraploid cells following treatment with these compounds further supports this hypothesis. nih.gov

The pro-apoptotic activity of these compounds has been quantified through methods such as caspase-3 activity assays. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of apoptosis. The ability of substituted phenylboronic acids to increase caspase-3 activity underscores their potential as inducers of programmed cell death.

The substitution pattern on the phenylboronic acid core is a key determinant of its biological activity. For example, di-substituted derivatives have been shown to be among the most active compounds tested in some studies. nih.gov While the specific effects of a 2,3-dichloro-4-isobutoxy substitution pattern have not been detailed, SAR studies on related halogenated and alkoxylated phenylboronic acids can provide a basis for predicting its potential activity. The electronic and steric properties of the chloro and isobutoxy groups at their respective positions on the phenyl ring would be expected to influence the compound's interaction with biological targets, thereby modulating its effect on the cell cycle and apoptosis.

The table below summarizes the observed effects of representative phenylboronic acid analogues on cell cycle and apoptosis, based on available research.

Compound TypeObserved Effect on Cell CycleApoptosis InductionPutative Mechanism
Phenylboronic acid derivativesG2/M phase arrestYesMitotic catastrophe
Di-substituted phenylboronic acid analoguesPotent antiproliferative activityYesTarget-specific interactions influencing cell division

Further mechanistic studies on this compound and its close analogues are necessary to fully elucidate their specific molecular targets and the signaling pathways involved in their cell cycle and apoptotic effects.

Future Directions and Emerging Research Paradigms for 2,3 Dichloro 4 Isobutoxyphenylboronic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, and the development of greener and more efficient methods is a continuous pursuit. Future research concerning 2,3-dichloro-4-isobutoxyphenylboronic acid is likely to focus on sustainable synthetic strategies that minimize waste and utilize environmentally benign reagents.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric amounts of metallic reagents. Emerging research is geared towards catalytic and more atom-economical processes. For instance, the direct C-H borylation of 2,3-dichloro-4-isobutoxybenzene, catalyzed by transition metals like iridium or rhodium, represents a promising and more sustainable alternative to classical methods that often start from pre-functionalized aryl halides.

Moreover, the exploration of flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. The development of robust, recyclable catalysts for these processes will be a key area of investigation. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyAdvantagesChallenges
Traditional (e.g., from Grignard or organolithium reagents) Well-established, reliable for small-scale synthesis.Requires pre-functionalized starting materials, often cryogenic conditions, generates stoichiometric waste.
Transition-Metal Catalyzed C-H Borylation Atom-economical, direct functionalization of C-H bonds, potentially fewer steps.Catalyst cost and stability, regioselectivity control can be challenging.
Flow Chemistry Enhanced safety, improved heat and mass transfer, potential for automation and scalability.Initial setup costs, potential for clogging with solid byproducts.
Metal-Free Synthesis Avoids the use of potentially toxic and expensive heavy metals. thieme-connect.comOften requires more forcing conditions, scope of substrates may be limited.

Expansion of Catalytic Applications and Reaction Scope

While this compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, its full catalytic potential remains to be explored. researchgate.net Future research will likely focus on expanding its application in other transition-metal-catalyzed transformations.

The electronic properties conferred by the dichloro and isobutoxy substituents could be harnessed in other cross-coupling reactions, such as the Chan-Lam and Heck reactions. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the boronic acid, potentially leading to unique selectivity and reactivity profiles.

Furthermore, the development of novel catalytic systems where this compound itself or its derivatives act as ligands for transition metals is an emerging area. The boronic acid moiety can interact with metal centers, and the substituents on the phenyl ring can be tailored to fine-tune the electronic and steric properties of the resulting catalyst.

Arylboronic acids have also been investigated as catalysts for dehydrative C-alkylation and allylation reactions, presenting a greener alternative to traditional methods. acs.org Investigating the catalytic activity of this compound in such transformations could open up new avenues for C-C bond formation.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of boronic acids, particularly their ability to reversibly bind with diols, make them attractive building blocks for advanced functional materials. nih.gov Future research will likely see the integration of this compound into various material architectures.

Sensing and Diagnostics: The boronic acid group can act as a recognition element for saccharides and other diol-containing biomolecules. nih.gov By incorporating this compound into polymers or onto the surface of nanoparticles, novel sensors for glucose or other biologically relevant molecules could be developed. The dichloro and isobutoxy groups could modulate the binding affinity and selectivity of the boronic acid.

Drug Delivery: Boronic acid-functionalized nanomaterials are being explored for targeted drug delivery. nih.govacs.org These materials can be designed to release a therapeutic payload in response to specific stimuli, such as changes in pH or the presence of certain biomolecules. nih.gov The specific substitution pattern of this compound could be exploited to create drug delivery systems with tailored properties. For example, phenylboronic acid-containing nanoparticles have been functionalized via aqueous Suzuki-Miyaura coupling reactions to introduce various reactive groups for drug conjugation. nih.gov

Self-Healing Materials: The reversible nature of the boronate ester bond can be utilized to create self-healing hydrogels and polymers. nih.gov Incorporating this compound into a polymer network could lead to materials that can repair themselves after damage, with the substituents on the phenyl ring influencing the dynamics of the self-healing process.

Table 2: Potential Applications in Materials Science and Nanotechnology

Application AreaRole of this compoundPotential Advantages of Substituents
Biosensors Recognition element for diol-containing analytes. nih.govThe dichloro and isobutoxy groups can modulate the pKa of the boronic acid, influencing binding affinity and selectivity at physiological pH.
Targeted Drug Delivery Targeting moiety for specific cells or tissues, or as a component of stimuli-responsive release systems. nih.govbohrium.comThe lipophilicity of the isobutoxy group could enhance membrane permeability, while the chloro groups could serve as handles for further functionalization.
Functional Polymers Cross-linking agent for the formation of dynamic covalent networks, leading to self-healing or stimuli-responsive materials. nih.govrsc.orgThe steric and electronic effects of the substituents can influence the mechanical properties and responsiveness of the resulting polymers.

Elucidation of Broader Biological Mechanisms and Identification of New Molecular Targets

The biological activities of boronic acids are an area of intense research, with several boronic acid-containing drugs already approved for clinical use. nih.gov Future investigations into this compound will likely focus on uncovering its biological mechanisms of action and identifying novel molecular targets.

Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases and other enzymes. mdpi.com The electrophilic boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes. The specific substitution pattern on the phenyl ring of this compound could lead to selective inhibition of particular enzymes, making it a valuable tool for chemical biology and a potential starting point for drug discovery. For instance, substituted phenylboronic acids have shown inhibitory effects on arylsulfatase B. chemrxiv.org

Pharmacological Chaperones: The ability of boronic acids to interact with specific biomolecules could be exploited in the development of pharmacological chaperones for the treatment of diseases caused by protein misfolding. By binding to a misfolded protein, a boronic acid-containing compound could stabilize its correct conformation and restore its function.

Antimicrobial and Antiparasitic Agents: The biological activity of boronic acids is not limited to human targets. Research into the antimicrobial and antiparasitic properties of this compound could reveal new therapeutic opportunities. The unique combination of substituents may enhance cell permeability and target engagement in pathogenic organisms.

The general low toxicity of the boronic acid functional group makes it an attractive moiety for incorporation into larger, biologically active molecules. nih.gov The primary metabolic pathway for boronic acids is deboronation to boric acid, which has low toxicity in humans. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2,3-dichloro-4-isobutoxyphenylboronic acid, and what challenges arise during its preparation?

The synthesis typically involves:

  • Suzuki-Miyaura coupling precursors : Start with halogenated aromatic intermediates (e.g., 2,3-dichloro-4-isobutoxybromobenzene) and react with bis(pinacolato)diboron under palladium catalysis .
  • Functional group compatibility : The isobutoxy group may require protection during boronation to avoid side reactions. For example, tert-butyldimethylsilyl (TBS) ether protection can stabilize alkoxy groups during lithiation-borylation steps .
  • Challenges : Hydrolysis of the boronic acid under acidic/neutral conditions necessitates anhydrous reaction setups. Use of stabilizing agents like ethylene glycol or 1,4-dioxane is recommended .

Q. How should researchers purify and characterize this compound to ensure high purity for coupling reactions?

  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) at 0°C yields >95% purity. Alternatively, flash chromatography with silica gel and ethyl acetate/hexane (1:4) eluent is effective .
  • Characterization :
  • ¹¹B NMR : A singlet near δ 28–32 ppm confirms boronic acid formation .
  • ¹H/¹³C NMR : Chlorine substituents induce deshielding (~δ 7.5–8.0 ppm for aromatic protons), while the isobutoxy group shows a triplet at δ 1.2–1.4 ppm (CH(CH₃)₂) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (60:40) to detect hydrolyzed byproducts (e.g., boroxines) .

Q. What solvents and reaction conditions optimize the stability of this compound in storage?

  • Storage : Dissolve in dry THF or DMSO and store at –20°C under argon to prevent oxidation or hydrolysis .
  • Stability tests : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) weekly; degradation manifests as smearing or new spots. Lyophilization for long-term storage is discouraged due to boronic acid hygroscopicity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dichloro and 4-isobutoxy groups influence Suzuki-Miyaura coupling efficiency?

  • Steric hindrance : The 2,3-dichloro substituents reduce coupling yields with bulky aryl halides (e.g., 2-methylbromobenzene). Use PdCl₂(dppf) with SPhos ligand to enhance turnover .
  • Electronic effects : Electron-withdrawing chlorine atoms activate the boronic acid but may deactivate electron-deficient coupling partners. Optimize base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity .
  • Case study : Coupling with 4-bromoacetophenone achieved 78% yield in dioxane/H₂O (3:1) at 80°C, while 2-bromopyridine required 100°C and 24 hours for 45% yield .

Q. What analytical strategies resolve contradictions in reported reactivity data for halogenated phenylboronic acids?

  • Comparative kinetic studies : Use in situ IR or ¹⁹F NMR to track reaction progress across substrates. For example, 2,3-dichloro derivatives react 2–3× slower than mono-chloro analogs due to steric crowding .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and transition-state geometries, explaining discrepancies in experimental yields .

Q. How can side reactions (e.g., protodeboronation or dimerization) be minimized during cross-coupling experiments?

  • Protodeboronation : Avoid protic solvents (e.g., methanol); use degassed toluene with molecular sieves to scavenge water .
  • Dimerization : Add 1–2 equiv. of pinacol to stabilize the boronic acid as a boronate ester, reducing self-coupling .
  • Catalyst tuning : Pd(OAc)₂ with XPhos ligand suppresses homocoupling by accelerating oxidative addition of aryl halides .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

  • Pharmaceutical intermediates : Used to construct kinase inhibitor scaffolds (e.g., EGFR inhibitors) via regioselective coupling .
  • Materials science : Incorporated into conjugated polymers for OLEDs, where chlorine substituents enhance electron mobility .
  • Biological probes : Fluorescent tagging via Suzuki coupling enables cellular imaging; however, the isobutoxy group may require PEGylation to improve solubility .

Methodological Notes

  • Contradictory data : Discrepancies in solvent recommendations (e.g., THF vs. dioxane) arise from varying substrate electronics. Systematic solvent screening (DMSO, DMF, toluene) is advised .
  • Advanced analytics : MALDI-TOF or 2D NOESY NMR helps characterize boronic acid aggregates in solution, which can skew reactivity assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.